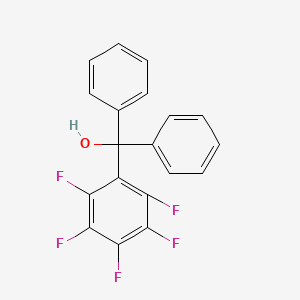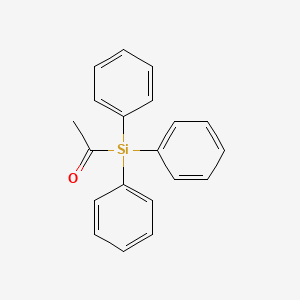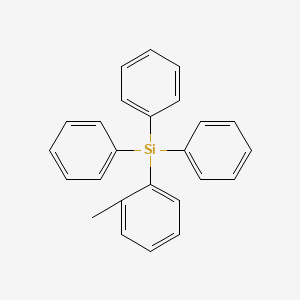
3-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether is an organic compound with the molecular formula C23H30ClNO4 and a molecular weight of 419.953 g/mol . This compound is characterized by the presence of a chlorophenyl group, a decyloxy group, and a nitrobenzyl ether moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This can be done using a mixture of concentrated nitric acid and sulfuric acid.
Etherification: The formation of the ether bond involves the reaction of the nitrobenzyl alcohol with decyl bromide in the presence of a base such as potassium carbonate.
Chlorination: The chlorophenyl group is introduced through a chlorination reaction using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ether bond can be cleaved through hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydroxide, potassium hydroxide.
Acids/Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide.
Major Products
Reduction: Formation of 3-aminophenyl 2-decyloxy-5-nitrobenzyl ether.
Substitution: Formation of various substituted phenyl derivatives.
Hydrolysis: Formation of decanol and 3-chlorophenyl 5-nitrobenzyl alcohol.
Scientific Research Applications
3-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ether linkage and chlorophenyl group contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether
- 2-Decyloxy-5-nitrobenzyl 2,5-xylyl ether
- 4-Chloro-ortho-tolyl 2-heptyloxy-5-nitrobenzyl ether
Uniqueness
3-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the decyloxy group provides hydrophobic characteristics that influence its solubility and interaction with biological membranes.
Properties
CAS No. |
197171-09-8 |
|---|---|
Molecular Formula |
C23H30ClNO4 |
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[(3-chlorophenoxy)methyl]-1-decoxy-4-nitrobenzene |
InChI |
InChI=1S/C23H30ClNO4/c1-2-3-4-5-6-7-8-9-15-28-23-14-13-21(25(26)27)16-19(23)18-29-22-12-10-11-20(24)17-22/h10-14,16-17H,2-9,15,18H2,1H3 |
InChI Key |
PVLIGCKJUBFDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])COC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11954028.png)


![N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide](/img/structure/B11954046.png)





![2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11954095.png)
![(3-Methyl-3-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate](/img/structure/B11954108.png)


